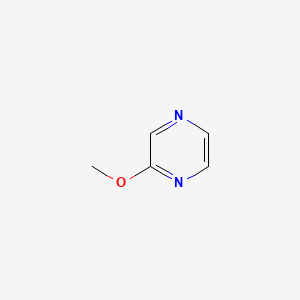

2-Methoxypyrazine

Description

Properties

IUPAC Name |

2-methoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-8-5-4-6-2-3-7-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSXRWSOSLGSTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047676 | |

| Record name | 2-Methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to light yellow liquid with a nutty, cocoa-like odour | |

| Record name | Methoxypyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/846/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

60.00 to 61.00 °C. @ 29.00 mm Hg | |

| Record name | Methoxypyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

miscible with water, organic solvents; soluble in oils, miscible at room temperature (in ethanol) | |

| Record name | Methoxypyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/846/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.109-1.140 | |

| Record name | Methoxypyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/846/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3149-28-8 | |

| Record name | 2-Methoxypyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3149-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxypyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003149288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxypyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RYD35T7F4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methoxypyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxypyrazine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and analytical methodologies related to 2-Methoxypyrazine (CAS No: 3149-28-8). A key aroma compound, this compound is of significant interest in the food, beverage, and fragrance industries, and its derivatives are explored for various biological activities.

Chemical Identity and Structure

This compound is an aromatic heterocyclic compound.[1][2] The structure consists of a pyrazine (B50134) ring substituted with a methoxy (B1213986) group at the C-2 position.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | Methoxypyrazine, Pyrazine, methoxy-[1][3] |

| CAS Number | 3149-28-8 |

| Molecular Formula | C₅H₆N₂O |

| Molecular Weight | 110.11 g/mol |

| InChI | InChI=1S/C5H6N2O/c1-8-5-4-6-2-3-7-5/h2-4H,1H3 |

| InChIKey | WKSXRWSOSLGSTN-UHFFFAOYSA-N |

| SMILES | COC1=NC=CN=C1 |

Physicochemical Properties

This compound is a colorless to light yellow liquid recognized for its distinctive nutty, cocoa-like odor at high concentrations and a green, herbaceous aroma, often associated with bell peppers, at lower concentrations. This dual aromatic character makes it a significant component in the flavor profile of various foods and beverages, notably in Sauvignon Blanc and Cabernet Sauvignon wines.

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 60-61 °C at 29 mmHg |

| Density | 1.14 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.509 |

| Flash Point | 46 °C (114.8 °F) - closed cup |

| Solubility | Miscible with water and organic solvents; soluble in oils |

| Odor Threshold | 700 ppb in water |

| LogP | 0.73 |

Synthesis and Biosynthesis

Chemical Synthesis: this compound can be prepared from 2-hydroxypyrazine (B42338) through various routes, often involving methylation. One common laboratory method involves the reaction of 2-hydroxypyrazine with a methylating agent like sodium methanolate.

Biosynthesis: In nature, particularly in grapes, the biosynthesis of alkyl-methoxypyrazines is a subject of ongoing research. The proposed pathway involves the transformation of 3-alkyl-2-hydroxypyrazines into their corresponding methoxypyrazines. This final step is catalyzed by O-methyltransferase (OMT) enzymes, which use S-adenosyl-L-methionine (SAM) as a methyl group donor.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the trace analysis of this compound in complex matrices like wine. Headspace solid-phase microextraction (HS-SPME) is commonly used for sample preparation due to the compound's volatility.

Methodology for Wine Analysis:

-

Internal Standard: Prepare a standard solution of a deuterated analog (e.g., 2-methoxy-d3-3-isobutylpyrazine) for isotope dilution analysis.

-

Sample Preparation (HS-SPME):

-

Place a 5-10 mL wine sample into a 20 mL headspace vial.

-

Add NaCl to saturate the solution and enhance the volatility of the analyte.

-

Spike the sample with the internal standard.

-

Seal the vial and place it in an autosampler with an agitator and thermostat.

-

Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace above the sample for a defined period (e.g., 30-60 min) at a controlled temperature (e.g., 40-60°C) to adsorb volatile compounds.

-

-

GC-MS Analysis:

-

Injection: Thermally desorb the trapped analytes from the SPME fiber in the hot GC inlet.

-

Separation: Use a capillary column (e.g., DB-WAX or equivalent) with a suitable temperature program to separate the compounds.

-

Detection: Employ a mass spectrometer, often a triple quadrupole (MS/MS), for sensitive and selective detection. Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for quantification. Key ions for this compound would be monitored.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound.

Methodology for ¹H and ¹³C NMR:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of pure this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical parameters include a 30° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse program. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Perform phase and baseline corrections.

-

Reference the spectra to the TMS signal at 0.00 ppm. The characteristic peaks for the methoxy group and the pyrazine ring protons can then be identified and integrated.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups and the molecular fingerprint of the compound.

Methodology using Attenuated Total Reflectance (ATR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal (e.g., diamond or ZnSe) to account for atmospheric CO₂ and H₂O, as well as any instrument-related signals.

-

Sample Application: Place a small drop of neat this compound liquid directly onto the ATR crystal, ensuring it is fully covered.

-

Data Acquisition:

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum (plotted as transmittance or absorbance vs. wavenumber) will show characteristic absorption bands for C-H, C=N, C=C, and C-O bonds present in the molecule. Aromatic C-H stretching is typically observed around 3030 cm⁻¹, while C=N and C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.

-

Safety and Handling

This compound is classified as a flammable liquid and is harmful if swallowed. It can cause skin and serious eye irritation.

-

Hazard Codes: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).

-

Precautionary Measures:

-

Keep away from heat, sparks, and open flames.

-

Wear protective gloves, clothing, and eye/face protection.

-

Use in a well-ventilated area.

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The recommended storage temperature is room temperature.

References

The Biosynthesis of 2-Methoxypyrazines in Grapes: A Technical Guide

Abstract

Methoxypyrazines (MPs) are a class of potent, nitrogen-containing aromatic compounds that significantly influence the sensory profile of wines, particularly those derived from Vitis vinifera grape varieties such as Sauvignon blanc, Cabernet Sauvignon, and Merlot. At low concentrations, they contribute characteristic "green" or "herbaceous" notes, which can be considered varietally typical. However, elevated levels are often associated with undesirable vegetative aromas, indicative of unripe fruit. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of 2-methoxypyrazines in grapes. It details the proposed metabolic pathways, precursor molecules, key enzymatic steps, and the influence of viticultural practices on MP accumulation. Furthermore, this guide includes a compilation of quantitative data and detailed experimental protocols for the analysis of these compounds, intended to serve as a valuable resource for researchers in the fields of viticulture, enology, and plant biochemistry.

Introduction to 2-Methoxypyrazines in Grapes

Methoxypyrazines are volatile compounds with remarkably low sensory detection thresholds, often in the range of 1-16 nanograms per liter (ng/L) in wine. The most significant MPs found in grapes are 3-isobutyl-2-methoxypyrazine (IBMP), 3-isopropyl-2-methoxypyrazine (IPMP), and 3-sec-butyl-2-methoxypyrazine (SBMP). Of these, IBMP is typically the most abundant and is primarily responsible for the characteristic bell pepper or herbaceous aroma. The concentration of MPs in wine is strongly correlated with their levels in the grapes at harvest, underscoring the importance of understanding their biosynthesis in the vineyard.

The Biosynthesis Pathway of 2-Methoxypyrazines

The complete biosynthetic pathway of MPs in grapes is not yet fully elucidated; however, significant progress has been made in identifying key precursors and the final enzymatic step. The proposed pathway begins with the condensation of an amino acid with a dicarbonyl compound, followed by cyclization, oxidation, and a final methylation step.

Precursor Molecules

The side chains of the different MPs are derived from specific amino acids:

-

Leucine is the precursor to 3-isobutyl-2-methoxypyrazine (IBMP) .

-

Valine is the precursor to 3-isopropyl-2-methoxypyrazine (IPMP) .

-

Isoleucine is the precursor to 3-sec-butyl-2-methoxypyrazine (SBMP) .

The source of the pyrazine (B50134) ring is less certain, with glyoxal (B1671930) and other dicarbonyl compounds proposed as potential reactants with the aforementioned amino acids.

The O-Methylation Step: A Key Enzymatic Conversion

The final and most well-characterized step in MP biosynthesis is the O-methylation of a non-volatile hydroxypyrazine precursor to its corresponding volatile methoxypyrazine. This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). In Vitis vinifera, several OMT genes have been identified as being involved in this process, including VvOMT1, VvOMT2, VvOMT3, and VvOMT4. Research has shown that VvOMT3 is a key gene for IBMP biosynthesis in grapevine, exhibiting high specificity and efficiency for the methylation of 2-hydroxy-3-isobutylpyrazine.[1][2]

The expression of these VvOMT genes is developmentally regulated, with peak expression occurring in the early stages of berry development, which corresponds to the period of maximum MP accumulation.

Quantitative Data on Methoxypyrazine Content in Grapes

The concentration of MPs in grapes is influenced by grape variety, maturity stage, and environmental conditions. The following tables summarize representative quantitative data from various studies.

Table 1: Concentration of Methoxypyrazines in Different Grape Varieties at Harvest.

| Grape Variety | IBMP (ng/L or ng/kg) | IPMP (ng/L or ng/kg) | SBMP (ng/L or ng/kg) | Reference |

| Cabernet Sauvignon | 1.5 - 35 | < 2 | < 1 | [3] |

| Merlot | 4 - 15 | < 2 | < 1 | [3] |

| Cabernet Franc | 10 - 30 | < 2 | < 1 | [3] |

| Sauvignon blanc | 0.6 - 78.5 | 0.2 - 6.8 | 0.1 - 1.0 |

Table 2: Evolution of IBMP Concentration During Grape Berry Development (cv. Cabernet Sauvignon).

| Developmental Stage | IBMP Concentration (ng/kg) |

| Early Development (pre-veraison) | 100 - 300 |

| Veraison | 50 - 150 |

| Harvest | 5 - 35 |

| Late Harvest | < 10 |

Table 3: Influence of Sunlight Exposure on IBMP Concentration in Grapes.

| Sunlight Exposure | IBMP Concentration (relative %) |

| High Exposure | 100% (baseline) |

| Moderate Shading | 150 - 200% |

| Heavy Shading | > 300% |

Experimental Protocols for Methoxypyrazine Analysis

The accurate quantification of MPs in grapes is challenging due to their low concentrations and the complexity of the grape matrix. The most common analytical techniques involve gas chromatography coupled with mass spectrometry (GC-MS).

Sample Preparation and Extraction

A robust sample preparation and extraction protocol is crucial for reliable MP analysis. Headspace solid-phase microextraction (HS-SPME) is a widely used technique for the extraction and concentration of volatile MPs from grape homogenates.

Protocol: HS-SPME of Methoxypyrazines from Grape Berries

-

Homogenization: A representative sample of grape berries (e.g., 50-100 berries) is frozen in liquid nitrogen and homogenized to a fine powder using a blender or bead-miller.

-

Sample Aliquoting: A precise amount of the frozen grape powder (e.g., 5-10 g) is weighed into a 20 mL headspace vial.

-

Internal Standard Spiking: A known amount of a deuterated internal standard (e.g., d3-IBMP) is added to the vial for accurate quantification via stable isotope dilution analysis.

-

Matrix Modification: A saturated salt solution (e.g., NaCl) is added to the vial to increase the volatility of the MPs. The pH may be adjusted to a neutral or slightly basic level to ensure the MPs are in their free, volatile form.

-

Incubation and Extraction: The vial is sealed and incubated at a controlled temperature (e.g., 60-80°C) with agitation for a specific duration (e.g., 20-40 minutes). During this time, an SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace above the sample to adsorb the volatile MPs.

-

Desorption: The SPME fiber is then retracted and immediately inserted into the hot injection port of a GC-MS system, where the adsorbed MPs are thermally desorbed for analysis.

GC-MS Analysis

Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD) is used for the separation and detection of MPs.

GC Parameters (Typical):

-

Injector: Splitless mode, 250°C.

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Initial temperature of 40°C held for 2-5 minutes, then ramped at 5-10°C/min to a final temperature of 250-280°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

MS Parameters (Typical):

-

Ionization: Electron ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity. Key ions for quantification include:

-

IBMP: m/z 124, 151, 166

-

d3-IBMP: m/z 127, 154, 169

-

IPMP: m/z 137, 152

-

SBMP: m/z 124, 151, 166

-

Conclusion

The biosynthesis of 2-methoxypyrazines in grapes is a complex process influenced by genetics, berry development, and environmental factors. While the final O-methylation step, catalyzed by VvOMTs, is well-understood, further research is needed to fully elucidate the initial steps of the pathway. The ability to accurately quantify MPs in grapes is essential for both viticultural research and for the wine industry to manage the sensory profile of wines. The protocols and data presented in this guide provide a valuable resource for researchers working to deepen our understanding of this important class of aroma compounds.

References

An In-depth Technical Guide to the Synthesis of 2-Methoxypyrazine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-methoxypyrazine, a key heterocyclic compound found in various natural products and utilized as a flavor and fragrance agent. Additionally, this guide explores strategies for the synthesis of its derivatives, which are of significant interest in medicinal chemistry and materials science. Detailed experimental protocols, quantitative data, and process visualizations are presented to assist researchers in the practical application of these synthetic methodologies.

Core Synthesis of this compound

There are two principal and well-established methods for the laboratory synthesis of this compound. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Route 1: Nucleophilic Substitution of 2-Chloropyrazine (B57796)

This is the most direct and common method for the synthesis of this compound. It involves the nucleophilic aromatic substitution (SNAr) of the chlorine atom in 2-chloropyrazine with a methoxide (B1231860) source, typically sodium methoxide. The electron-withdrawing nature of the pyrazine (B50134) ring facilitates this substitution.

Caption: Synthesis of this compound from 2-Chloropyrazine.

Route 2: Methylation of 2-Hydroxypyrazine (B42338)

Step 1: Synthesis of 2-Hydroxypyrazine

2-Hydroxypyrazine can be synthesized via the condensation of an α-amino nitrile, such as glycine (B1666218) nitrile, with a 1,2-dicarbonyl compound like glyoxal (B1671930) in an aqueous alkaline solution.

Step 2: Methylation of 2-Hydroxypyrazine

The resulting 2-hydroxypyrazine (which exists in tautomeric equilibrium with pyrazin-2(1H)-one) is then methylated to yield this compound. Common methylating agents include dimethyl sulfate (B86663) or methyl iodide. It is crucial to handle these reagents with extreme caution due to their toxicity.

Caption: Two-step synthesis of this compound via 2-Hydroxypyrazine.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound can be approached in two primary ways: by using appropriately substituted starting materials or by direct functionalization of the this compound ring.

-

From Substituted Precursors: Alkyl or aryl-substituted 2-methoxypyrazines can be synthesized by starting with the corresponding substituted 2-chloropyrazine and following the procedure outlined in Route 1.

-

Direct Functionalization: The pyrazine ring can be functionalized directly, although this can sometimes be challenging due to the electron-deficient nature of the ring. Lithiation of 2-methoxypyridine (B126380) has been reported, suggesting that similar strategies might be applicable to this compound to introduce substituents at specific positions.

Quantitative Data

The following tables summarize typical yields and key analytical data for the synthesis of this compound.

Table 1: Reaction Yields for this compound Synthesis

| Synthetic Route | Starting Materials | Typical Yield (%) |

| Nucleophilic Substitution | 2-Chloropyrazine, Sodium Methoxide | 70-85 |

| Methylation of 2-Hydroxypyrazine | 2-Hydroxypyrazine, Dimethyl Sulfate/Methyl Iodide | 60-75 |

Table 2: Spectroscopic Data for this compound

| Property | Data |

| Molecular Formula | C₅H₆N₂O |

| Molecular Weight | 110.11 g/mol |

| ¹H NMR (CDCl₃) | δ (ppm): 8.08 (s, 1H), 8.02 (d, J=2.8 Hz, 1H), 7.89 (d, J=2.8 Hz, 1H), 3.98 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 162.8, 142.9, 137.9, 134.1, 53.6 |

| Mass Spectrum (EI) | m/z (%): 110 (M+, 100), 82 (45), 69 (80), 53 (30), 42 (55) |

| IR Spectrum (neat) | ν (cm⁻¹): 3050, 2950, 1590, 1540, 1470, 1400, 1260, 1150, 1030, 850 |

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Protocol for Route 1: Synthesis from 2-Chloropyrazine

Materials:

-

2-Chloropyrazine

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous methanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloropyrazine in anhydrous methanol.

-

Add sodium methoxide portion-wise to the stirred solution. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol for Route 2, Step 1: Synthesis of 2-Hydroxypyrazine[1]

Materials:

-

Glycine nitrile hydrochloride

-

30% aqueous glyoxal solution

-

5 N Sodium hydroxide (B78521) solution

-

Concentrated hydrochloric acid

Equipment:

-

Beaker or flask suitable for cooling in an ice bath

-

Stirring mechanism

-

pH meter or pH paper

Procedure:

-

To a cooled (0-10 °C) solution of 5 N sodium hydroxide and ice, add glycine nitrile hydrochloride.[1]

-

Add this mixture to a 30% aqueous glyoxal solution while maintaining the temperature between 0 and 10 °C.[1]

-

Slowly add more 5 N sodium hydroxide to bring the pH to approximately 12-13, ensuring the temperature remains low.[1]

-

Allow the reaction mixture to stand for 30 minutes, then heat to 50 °C, maintaining the high pH with additional sodium hydroxide as needed.[1]

-

After heating, cool the solution and carefully acidify with concentrated hydrochloric acid to precipitate the 2-hydroxypyrazine.

-

Collect the solid product by filtration, wash with cold water, and dry.

Protocol for Route 2, Step 2: Methylation of 2-Hydroxypyrazine

Materials:

-

2-Hydroxypyrazine

-

Dimethyl sulfate (Caution: Highly toxic and carcinogenic)

-

Anhydrous potassium carbonate

-

Anhydrous acetone (B3395972) or DMF

-

Ethyl acetate (B1210297)

-

Water

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard glassware for workup and filtration

Procedure:

-

In a round-bottom flask, suspend 2-hydroxypyrazine and anhydrous potassium carbonate in anhydrous acetone.

-

Add dimethyl sulfate dropwise to the stirred suspension.

-

Heat the mixture to reflux and maintain for 3-5 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify by vacuum distillation or column chromatography.

Experimental Workflow Visualization

The general workflow for the synthesis, workup, and purification of this compound can be visualized as follows.

Caption: General experimental workflow for synthesis and purification.

References

The Dual Nature of 2-Methoxypyrazines in Coffee: An In-depth Technical Guide to a Key Flavor Compound

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on 2-methoxypyrazine, a pivotal flavor compound in coffee. This whitepaper delves into its formation, sensory perception, and analytical quantification, providing detailed experimental protocols and quantitative data to facilitate further research and application.

2-Methoxypyrazines, a class of potent aromatic compounds, play a significant and multifaceted role in the sensory profile of coffee. While they can contribute to desirable earthy and roasted notes, they are more commonly associated with the "potato-taste defect" (PTD), an undesirable off-flavor that can significantly diminish coffee quality.[1][2][3] This guide provides a detailed exploration of the core aspects of 2-methoxypyrazines in coffee, from their chemical genesis during roasting to their perception by the human olfactory system and the precise methods for their analysis.

Chemical Properties and Formation

The most influential 2-methoxypyrazines in coffee are 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP) and 2-isopropyl-3-methoxypyrazine (B1215460) (IPMP).[1] These compounds are primarily formed during the roasting of coffee beans through the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars.[4] The specific amino acid precursors for IBMP and IPMP are L-leucine and L-valine, respectively, which react with sugar degradation products. The reaction proceeds through the formation of α-aminoketones via Strecker degradation, which then condense and cyclize to form the pyrazine (B50134) ring. A subsequent methylation step, likely involving O-methyltransferases, is thought to lead to the final methoxylated structure.

References

The Discovery and Enduring Significance of 2-Methoxypyrazines in Food Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypyrazines (MPs) are a class of potent, nitrogen-containing aromatic compounds that play a pivotal role in the flavor and aroma profiles of a wide variety of food products and beverages. Characterized by their distinct "green" or "vegetative" aromas, these molecules are perceptible to the human olfactory system at exceptionally low concentrations, often in the parts-per-trillion range. Their presence can be a defining characteristic, as seen with the bell pepper notes in Cabernet Sauvignon wines, or an indicator of processing conditions, such as the roasted aromas in coffee. This technical guide provides an in-depth exploration of the discovery, history, sensory properties, analytical methodologies, and biological perception of 2-methoxypyrazines, offering a comprehensive resource for professionals in food science, flavor chemistry, and related fields.

A Historical Perspective: Unraveling the "Green" Scents

The journey to understanding the chemical basis of "green" aromas in foods was a gradual process, marked by key discoveries in the mid-20th century. The timeline below highlights the pivotal moments in the history of 2-methoxypyrazine research.

| Year | Key Discovery/Milestone | Significance |

| 1960s | The Maillard reaction and Strecker degradation are identified as key pathways for the formation of pyrazines in heated foods. | This laid the groundwork for understanding how many potent flavor compounds, including pyrazines, are generated during cooking. |

| 1969 | 2-isobutyl-3-methoxypyrazine (IBMP) is first identified as a potent aroma compound in green bell peppers (Capsicum annuum) by Buttery et al.[1][2] | This was the first identification of a methoxypyrazine as a key contributor to the characteristic aroma of a raw vegetable. |

| 1970s | The presence of 2-methoxypyrazines is confirmed in other raw vegetables, including peas and potatoes. | This expanded the known occurrence of these compounds beyond bell peppers and highlighted their broader importance in food aroma. |

| 1980s | 2-Isobutyl-3-methoxypyrazine (IBMP) and 2-isopropyl-3-methoxypyrazine (B1215460) (IPMP) are identified as key "varietal" aroma compounds in Sauvignon Blanc and Cabernet Sauvignon grapes and wines. | This discovery revolutionized the understanding of wine aroma, linking specific chemical compounds to the characteristic notes of certain grape varieties. |

| 1990s | Development and refinement of analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) with stable isotope dilution assays, for the trace-level quantification of 2-methoxypyrazines in complex food matrices. | These advancements enabled more accurate and sensitive measurement of methoxypyrazines, facilitating research into their formation, degradation, and impact on sensory perception. |

| 2000s | The biosynthetic pathway of 2-methoxypyrazines in plants begins to be elucidated, with the identification of key enzymes such as O-methyltransferases. | This provided a deeper understanding of how these compounds are naturally produced in plants, opening up possibilities for agricultural and viticultural practices to manage their levels. |

| 2021 | The specific human olfactory receptor OR5K1 is identified as being highly responsive to pyrazines.[3][4][5] | This discovery provided a molecular basis for the human perception of these potent aroma compounds. |

Quantitative Data on 2-Methoxypyrazines in Foods and Beverages

The concentration of 2-methoxypyrazines in food and beverages can vary significantly depending on the specific compound, the food matrix, agricultural practices, and processing conditions. The following tables summarize typical concentration ranges and sensory detection thresholds for the most common 2-methoxypyrazines.

Table 1: Typical Concentrations of 2-Methoxypyrazines in Selected Foods and Beverages

| Compound | Food/Beverage | Typical Concentration Range (ng/L or ng/kg) | Reference(s) |

| 2-isobutyl-3-methoxypyrazine (IBMP) | Green Bell Pepper | 15,000 - 50,000 | |

| Red Wine (Cabernet Sauvignon, Merlot) | 5 - 30 | ||

| White Wine (Sauvignon Blanc) | 1 - 35 | ||

| Grapes (Cabernet Franc) | up to 18,400 (in berries) | ||

| Green Coffee Beans | 10 - 100 | ||

| 2-isopropyl-3-methoxypyrazine (IPMP) | Green Peas | ~3,500 | |

| Asparagus | Present, concentration varies | ||

| Red Wine | < 10 | ||

| White Wine | < 10 | ||

| Grape Juice (Concord, Niagara) | ~1 | ||

| 2-sec-butyl-3-methoxypyrazine (SBMP) | Beetroot | ~5,600 | |

| Red Wine | < 10 | ||

| White Wine | < 10 |

Table 2: Sensory Detection Thresholds of 2-Methoxypyrazines

| Compound | Matrix | Detection Threshold (ng/L) | Aroma Descriptor | Reference(s) |

| 2-isobutyl-3-methoxypyrazine (IBMP) | Water | 2 | Green bell pepper, earthy | |

| White Wine | 15 | Green bell pepper, vegetative | ||

| Red Wine | 10 - 16 | Green bell pepper, herbaceous | ||

| 2-isopropyl-3-methoxypyrazine (IPMP) | Water | 1 | Earthy, potato, pea-like | |

| White Wine | 1 | Earthy, pea pod | ||

| Red Wine | 2 | Earthy, pea pod | ||

| 2-sec-butyl-3-methoxypyrazine (SBMP) | Water | 1 | Earthy, nutty | |

| Wine | 1-2 (estimated) | Earthy, nutty |

Experimental Protocols: Analysis of 2-Methoxypyrazines

The accurate quantification of 2-methoxypyrazines in complex food matrices requires sensitive and selective analytical methods due to their low concentrations and the presence of interfering compounds. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely used and effective technique.

Protocol: Determination of 2-Methoxypyrazines in Wine by HS-SPME-GC-MS

1. Sample Preparation:

-

Chill wine samples to approximately 4°C to minimize volatile loss.

-

In a 20 mL headspace vial, combine 5 mL of wine, 2.5 g of sodium chloride (to increase the volatility of the analytes), and a known amount of a deuterated internal standard (e.g., d3-IBMP).

-

Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for its high affinity for volatile and semi-volatile compounds.

-

Incubation: Place the vial in a temperature-controlled autosampler tray or water bath set to 40-60°C. Allow the sample to equilibrate for 15-30 minutes with gentle agitation.

-

Extraction: Expose the SPME fiber to the headspace of the vial for 30-60 minutes at the same temperature to allow for the adsorption of the 2-methoxypyrazines.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Transfer the SPME fiber to the heated GC inlet (typically 250°C) for thermal desorption of the analytes onto the GC column. A desorption time of 2-5 minutes is usually sufficient.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-INNOWax) is suitable for separating the analytes.

-

Oven Program: A typical temperature program starts at 40°C, holds for 2 minutes, then ramps up to 240°C at a rate of 5-10°C/minute, and holds for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/minute.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) mode is used for high sensitivity and selectivity. Monitor characteristic ions for each target analyte and the internal standard. For example, for IBMP, monitor m/z 166, 151, and 124.

-

Quantification: Create a calibration curve using standards of known concentrations of the 2-methoxypyrazines and the internal standard. The concentration of the analytes in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Biological Perception: The Olfactory Signaling Pathway

The human olfactory system is remarkably sensitive to 2-methoxypyrazines. Their perception begins with the interaction of these molecules with specific olfactory receptors in the nasal cavity, triggering a cascade of biochemical events that ultimately lead to the sensation of smell.

Diagram: Olfactory Signal Transduction Pathway for 2-Methoxypyrazines

Caption: A simplified diagram of the olfactory signal transduction pathway initiated by 2-methoxypyrazines.

The process can be summarized as follows:

-

Binding: this compound molecules, being volatile, travel through the nasal cavity and bind to specific G-protein coupled receptors (GPCRs), such as OR5K1, located on the cilia of olfactory receptor neurons.

-

G-protein Activation: This binding event activates an associated G-protein (G-olf).

-

Adenylyl Cyclase Activation: The activated G-protein then stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP), a second messenger.

-

Ion Channel Opening: The increased concentration of cAMP in the cell leads to the opening of cyclic nucleotide-gated ion channels.

-

Depolarization: The opening of these channels allows for an influx of positively charged ions (primarily Ca²⁺ and Na⁺) into the neuron, causing depolarization of the cell membrane.

-

Action Potential: If the depolarization reaches a certain threshold, it triggers an action potential that travels along the axon of the olfactory receptor neuron to the olfactory bulb in the brain, where the signal is processed and perceived as a specific smell.

Diagram: Experimental Workflow for this compound Analysis

References

The Formation of 2-Methoxypyrazine in the Maillard Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Maillard reaction, a cornerstone of flavor chemistry, is a non-enzymatic browning process that occurs between amino acids and reducing sugars upon heating. This complex cascade of reactions generates a vast array of heterocyclic compounds that contribute to the characteristic aromas and flavors of cooked foods. Among these, pyrazines are a significant class of volatile compounds, typically associated with roasted, nutty, and toasted notes. While alkyl-substituted pyrazines are extensively studied, the formation of methoxy-substituted pyrazines, such as 2-methoxypyrazine, presents a unique pathway of interest. This technical guide provides an in-depth exploration of the formation of this compound during the Maillard reaction, detailing the proposed chemical pathways, key precursors, and relevant experimental methodologies.

Core Concepts: From Sugars and Amino Acids to Aromatic Heterocycles

The Maillard reaction is broadly divided into three stages:

-

Initial Stage: Condensation of a reducing sugar with an amino compound to form a Schiff base, which then cyclizes to a glycosylamine. This is followed by the Amadori rearrangement to form a ketosamine.

-

Intermediate Stage: Degradation of the Amadori products through various pathways, including enolization and dehydration, leading to the formation of highly reactive dicarbonyl compounds such as glyoxal (B1671930), methylglyoxal, and diacetyl.

-

Final Stage: Condensation and polymerization of the intermediate products to form a diverse range of heterocyclic compounds, including pyrazines, and high molecular weight brown pigments known as melanoidins.

Pyrazine (B50134) formation is a hallmark of the final stage of the Maillard reaction. The general mechanism involves the condensation of two α-aminocarbonyl intermediates, which are formed from the Strecker degradation of amino acids in the presence of dicarbonyl compounds.

Proposed Pathway for this compound Formation

The formation of this compound is not as direct as that of its alkyl counterparts. The current understanding points towards a two-step process: the initial formation of a 2-hydroxypyrazine (B42338) intermediate, followed by a subsequent methylation event.

Step 1: Formation of the 2-Hydroxypyrazine Intermediate

The unsubstituted 2-hydroxypyrazine (also known as 2-pyrazinone, a tautomer) is the key precursor to this compound. Its formation is proposed to occur through the condensation of a 1,2-dicarbonyl compound with an α-aminoamide or ammonia.[1]

-

Key Precursors:

-

α-Dicarbonyl Compound: Glyoxal is the primary C2 dicarbonyl precursor for the unsubstituted pyrazine ring. Glyoxal is a common product of sugar degradation in the Maillard reaction.

-

Nitrogen Source: The two nitrogen atoms of the pyrazine ring can be supplied by an α-aminoamide, such as glycinamide (B1583983), or by two molecules of ammonia. Glycinamide can be formed from the amino acid glycine.

-

The proposed reaction pathway for the formation of 2-hydroxypyrazine is illustrated below.

Step 2: Methylation of 2-Hydroxypyrazine

The final step in the formation of this compound is the methylation of the hydroxyl group of the 2-hydroxypyrazine intermediate. In biological systems, this step is catalyzed by O-methyltransferase enzymes. However, in the context of a thermal Maillard reaction, a non-enzymatic methylation mechanism must be considered.

While direct evidence for a specific non-enzymatic methylation pathway in the Maillard reaction is limited, a plausible hypothesis involves the presence of a methyl donor in the reaction system. If the reaction is carried out in the presence of methanol (B129727), it could potentially act as a methylating agent under thermal conditions, particularly at elevated temperatures and pressures, to convert 2-hydroxypyrazine to this compound. Further research is needed to fully elucidate this non-enzymatic methylation step.

Experimental Protocols

The following section outlines a detailed methodology for a model system to study the formation of this compound.

Synthesis of this compound in a Model System

This protocol describes a model system for the synthesis of this compound from glyoxal and glycinamide, with the potential for methylation.

Materials:

-

Glyoxal (40% aqueous solution)

-

Glycinamide hydrochloride

-

Sodium hydroxide (B78521) (NaOH)

-

Phosphate (B84403) buffer (0.1 M, pH 7.0-8.0)

-

Methanol (for methylation studies)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

High-pressure reaction vessel

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reactant Preparation: In a high-pressure reaction vessel, dissolve glycinamide hydrochloride (e.g., 10 mmol) in 100 mL of 0.1 M phosphate buffer. Adjust the pH to the desired value (e.g., 7.5) using NaOH.

-

Reaction Initiation: While stirring, add glyoxal (e.g., 10 mmol) to the vessel. For methylation studies, add a defined volume of methanol to the reaction mixture.

-

Heating: Seal the reaction vessel and heat the mixture to a specific temperature (e.g., 120-160°C) for a defined period (e.g., 1-4 hours) with continuous stirring. The optimal temperature and time should be determined experimentally.

-

Extraction: After cooling to room temperature, extract the reaction mixture three times with 50 mL portions of dichloromethane.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and filter. Remove the solvent using a rotary evaporator to obtain the crude product.

-

Purification (Optional): The crude product can be further purified by column chromatography on silica (B1680970) gel using an appropriate solvent system.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program: A temperature gradient program is typically used, for example, starting at 40°C, holding for 2 minutes, then ramping to 280°C at a rate of 5-10°C/min.

-

Injection: Splitless injection is often preferred for trace analysis.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

The experimental workflow is summarized in the diagram below.

Data Presentation

Table 1: Quantitative Analysis of 2-Hydroxypyrazine and this compound Formation in a Model Maillard Reaction System

| Experiment ID | Glyoxal (mmol) | Glycinamide (mmol) | Methanol (mL) | Temperature (°C) | Time (h) | pH | 2-Hydroxypyrazine Yield (µg/g) | This compound Yield (µg/g) |

Conclusion

The formation of this compound during the Maillard reaction is a nuanced process that likely proceeds through a 2-hydroxypyrazine intermediate. While the formation of this precursor from dicarbonyls and amino sources is well-postulated, the subsequent non-enzymatic methylation step under thermal processing conditions requires further investigation. The experimental protocols and data presentation framework provided in this guide offer a systematic approach for researchers to explore the intricacies of this compound formation, contributing to a deeper understanding of this important flavor compound. This knowledge is valuable not only for the food and flavor industry but also for drug development professionals interested in the synthesis and biological activities of pyrazine derivatives.

References

Methodological & Application

Quantitative Analysis of 2-Methoxypyrazine using Gas Chromatography-Mass Spectrometry (GC-MS)

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypyrazines (MPs) are a class of potent, naturally occurring aromatic compounds known for their distinct vegetative, earthy, or nutty aromas. They are found in a variety of foods and beverages, including grapes, wine, bell peppers, and coffee. Due to their extremely low odor thresholds, often in the parts-per-trillion (ng/L) range, the accurate and sensitive quantification of these compounds is crucial in the food and beverage industry for quality control and in environmental analysis to monitor water quality.[1][2] This document provides a detailed protocol for the quantitative analysis of 2-methoxypyrazine and its analogues using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and selective analytical technique.[1]

Principle of the Method

This method employs a sample preparation step to extract and concentrate the volatile 2-methoxypyrazines from the sample matrix, followed by separation, identification, and quantification using GC-MS. Headspace Solid-Phase Microextraction (HS-SPME) is a commonly used, solvent-free sample preparation technique that is highly effective for volatile and semi-volatile compounds.[3][4] The extracted analytes are then thermally desorbed into the GC inlet, separated on a chromatographic column, and detected by a mass spectrometer. For enhanced sensitivity and selectivity, tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry can be utilized. Quantification is typically achieved using an internal standard method, often with a deuterated analogue of the target analyte, to ensure high accuracy and precision.

Experimental Protocols

Reagents and Materials

-

Standards: Certified reference standards of this compound and its relevant analogues (e.g., 2-methoxy-3-isobutylpyrazine (IBMP), 2-methoxy-3-isopropylpyrazine (IPMP), 2-methoxy-3,5-dimethylpyrazine (B149192) (MDMP)).

-

Internal Standard: Deuterated this compound analogue (e.g., 2-methoxy-d3-3-isobutylpyrazine).

-

Solvents: Methanol, Ethanol (absolute), Methylene chloride (all high purity, HPLC or pesticide residue grade).

-

Salts: Sodium chloride (analytical grade, heated at 300°C for several hours before use to remove volatile impurities).

-

Water: Deionized or Milli-Q water.

-

SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or similar.

-

Vials: 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.

Standard Solution Preparation

-

Stock Solutions (e.g., 1000 mg/L): Accurately weigh a known amount of the this compound standard and dissolve it in a suitable solvent (e.g., methanol) in a volumetric flask. Store at 4°C in the dark.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with a matrix that mimics the sample (e.g., model wine: 12% ethanol, 3.5 g/L tartaric acid, pH 3.5). The concentration range should bracket the expected concentration of the analyte in the samples.

-

Internal Standard Spiking Solution: Prepare a stock solution of the deuterated internal standard in a similar manner. A working solution is prepared to spike into all calibration standards and samples at a constant concentration (e.g., 50 ng/L).

Sample Preparation (HS-SPME)

-

Sample Aliquoting: Place a defined volume of the sample (e.g., 10 mL of wine or water) into a 20 mL headspace vial.

-

Internal Standard Addition: Spike the sample with a known amount of the internal standard working solution.

-

Matrix Modification: Add a salt, such as sodium chloride (e.g., 2 g), to the vial to increase the ionic strength of the sample, which enhances the partitioning of the volatile analytes into the headspace.

-

Equilibration and Extraction: Seal the vial and place it in a temperature-controlled autosampler or water bath. Equilibrate the sample at a specific temperature (e.g., 40°C) for a set time (e.g., 15 minutes) with agitation. Then, expose the SPME fiber to the headspace for a defined extraction time (e.g., 30-60 minutes) under continued agitation.

-

Desorption: After extraction, the SPME fiber is immediately transferred to the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the chromatographic column.

GC-MS Analysis

-

Gas Chromatograph (GC):

-

Injection Port: Splitless mode, 250°C.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at 5°C/min.

-

Ramp 2: Increase to 240°C at 20°C/min, hold for 5 minutes.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for initial identification.

-

Monitored Ions: Select characteristic ions for each target analyte and the internal standard. For example, for IBMP, quantifier and qualifier ions might be m/z 124 and 151, and for its d3-internal standard, m/z 127 and 154.

-

Transfer Line Temperature: 250°C.

-

Ion Source Temperature: 230°C.

-

Data Analysis and Quantification

-

Peak Identification: Identify the peaks of the target analytes and the internal standard in the chromatogram based on their retention times and the presence of the selected ions.

-

Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for each calibration standard. A linear or quadratic regression is then applied to the data points.

-

Quantification: Determine the concentration of the this compound in the unknown samples by calculating the peak area ratio and interpolating the concentration from the calibration curve.

Method Validation

To ensure the reliability of the results, the analytical method should be validated for the following parameters:

-

Linearity: Assessed by the correlation coefficient (R²) of the calibration curve, which should be >0.99.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Accuracy and Precision: Determined by analyzing replicate samples spiked with known concentrations of the analyte. Accuracy is expressed as the percent recovery, while precision is indicated by the relative standard deviation (%RSD). Recoveries typically range from 94% to 106%.

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of 2-methoxypyrazines using GC-MS from various studies.

Table 1: Method Validation Parameters for this compound Analysis

| Analyte | Matrix | Linearity (R²) | LOD (ng/L) | LOQ (ng/L) | Reference |

| 2-methoxy-3,5-dimethylpyrazine | Drinking Water | 0.9998 | 0.83 | 2.5 | |

| 2-methoxy-3-isobutylpyrazine | Wine | >0.99 | 0.5 | 1.95 | |

| 2-methoxy-3-isopropylpyrazine | Wine | >0.999 | - | - | |

| 2-methoxy-3-sec-butylpyrazine | Wine | >0.999 | - | - |

Table 2: Recovery and Precision Data

| Analyte | Matrix | Spiked Concentration (ng/L) | Recovery (%) | Precision (%RSD) | Reference |

| 2-methoxy-3-isopropylpyrazine | Wine | 0.5 - 10 | 95 - 102 | 0.30 - 5.47 | |

| 2-methoxy-3-sec-butylpyrazine | Wine | 0.5 - 10 | 94.3 - 101.3 | 1.15 - 5.21 | |

| 2-methoxy-3-isobutylpyrazine | Wine | 0.5 - 40 | 95.7 - 106.3 | 0.57 - 6.57 | |

| 3-alkyl-2-methoxypyrazines | Wine | 5 - 25 | 84 - 108 | < 21 |

Visualizations

Caption: Workflow for the quantitative analysis of this compound using HS-SPME-GC-MS.

Conclusion

The protocol detailed above provides a robust and sensitive method for the quantitative analysis of this compound and its analogues in various matrices. The use of HS-SPME for sample preparation coupled with GC-MS allows for low detection limits, high accuracy, and good precision, making it suitable for routine quality control and research applications. Proper method validation is essential to ensure the reliability and defensibility of the generated data.

References

Application Note & Protocol: Solid-Phase Microextraction (SPME) for 2-Methoxypyrazine Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Microextraction (SPME) is a solventless, highly sensitive, and efficient sample preparation technique integral to the analysis of volatile and semi-volatile organic compounds. This document provides detailed application notes and protocols for the analysis of 2-methoxypyrazines using SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS). 2-Methoxypyrazines are a class of nitrogen-containing heterocyclic compounds that are significant contributors to the aroma and flavor profiles of various food products, and their accurate quantification is also critical in pharmaceutical research and development. The optimization of SPME conditions is paramount for achieving the necessary sensitivity and accuracy for pyrazine (B50134) analysis. Key parameters influencing extraction efficiency include the SPME fiber coating, extraction time and temperature, and the properties of the sample matrix.[1]

Application

This method is applicable for the quantitative and qualitative analysis of various 2-methoxypyrazines, including 3-isobutyl-2-methoxypyrazine (IBMP), 3-sec-butyl-2-methoxypyrazine (SBMP), 3-isopropyl-2-methoxypyrazine (IPMP), and 2-methoxy-3,5-dimethylpyrazine (B149192) (2-MDMP), in diverse matrices such as wine, grapes, yeast extract, and drinking water.[2][3][4][5]

Data Presentation: Quantitative Analysis of 2-Methoxypyrazines using SPME

The following table summarizes quantitative data from various studies on the analysis of 2-methoxypyrazines using SPME-GC-MS, providing a comparative overview of the achievable detection and quantification limits.

| Analyte | Matrix | SPME Fiber | Extraction Conditions | Detection Method | LOD (ng/L) | LOQ (ng/L) | Linearity (R²) | Reference |

| 3-isobutyl-2-methoxypyrazine (IBMP) | Wine | Not Specified | HS-SPME | GCxGC-NPD | 0.5 | - | - | |

| 3-isobutyl-2-methoxypyrazine (IBMP) | Wine | Not Specified | HS-SPME with Isotope Dilution | GCxGC-IDTOFMS | 1.95 | - | - | |

| 3-alkyl-2-methoxypyrazines | Must | PDMS/DVB | HS-SPME | GC-NPD | 0.1 (for some analytes) | - | - | |

| 2-methoxy-3,5-dimethylpyrazine (2-MDMP) | Drinking Water | Not Specified | HS-SPME | GC-MS | 830 (0.83 ng/mL) | 2500 (2.5 ng/mL) | 0.9998 | |

| Pyrazines | Flavor Oils | PDMS/DVB/CAR Arrow (120 µm x 20 mm) | MHS-SPME | - | 2000-60000 (2-60 ng/g) | 6000-180000 (6-180 ng/g) | - | |

| 3-isobutyl-2-methoxypyrazine (IBMP) & 3-isopropyl-2-methoxypyrazine (IPMP) | Berries | Not Specified | HS-SPME | GCxGC-TOF-MS | 0.6-1.8 pg/g | - | >0.99 |

LOD: Limit of Detection, LOQ: Limit of Quantification, HS-SPME: Headspace Solid-Phase Microextraction, MHS-SPME: Multiple Headspace Solid-Phase Microextraction, GC-NPD: Gas Chromatography-Nitrogen-Phosphorus Detector, GCxGC-TOFMS: Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometry, IDTOFMS: Isotope Dilution Time-of-Flight Mass Spectrometry, PDMS/DVB: Polydimethylsiloxane/Divinylbenzene, DVB/CAR/PDMS: Divinylbenzene/Carboxen/Polydimethylsiloxane.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of 2-methoxypyrazines using SPME-GC-MS.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Headspace Analysis of 2-Methoxypyrazine in Alcoholic Beverages

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Alkyl-3-methoxypyrazines (MPs) are potent, grape-derived aromatic compounds that can significantly impact the sensory profile of alcoholic beverages.[1] Notably, 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP), 2-isopropyl-3-methoxypyrazine (B1215460) (IPMP), and 2-sec-butyl-3-methoxypyrazine (B29486) (SBMP) are known for their distinct vegetative, earthy, or bell pepper aromas.[1][2] Their presence, even at trace concentrations (ng/L), can be critical to the aroma profile, sometimes leading to consumer rejection if levels are too high.[2] Consequently, accurate and sensitive quantification of these compounds is crucial for quality control and product development in the alcoholic beverage industry.

This document provides detailed application notes and protocols for the headspace analysis of 2-methoxypyrazines in various alcoholic beverages, primarily focusing on wine, with adaptable methodologies for beer and spirits. The primary analytical technique discussed is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted, sensitive, and solvent-free method for the analysis of volatile and semi-volatile compounds in complex matrices.[2]

Experimental Principles

Headspace analysis is a technique used to sample the volatile components of a liquid or solid sample. The sample is placed in a sealed vial and heated to a specific temperature, allowing the volatile compounds to partition into the gas phase (headspace) above the sample. A portion of this headspace is then collected and introduced into a gas chromatograph for separation and analysis.

HS-SPME is an equilibrium-based pre-concentration technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace of the sample. Volatile analytes adsorb onto the fiber, which is then retracted and inserted into the hot injector of a GC for thermal desorption and analysis. This method offers high sensitivity, making it ideal for detecting trace-level compounds like 2-methoxypyrazines.

Factors Influencing Headspace Analysis

Several factors can influence the efficiency of headspace analysis and must be optimized for accurate and reproducible results. These include:

-

Sample Matrix: The composition of the alcoholic beverage, particularly the ethanol (B145695) content and pH, significantly affects the partitioning of analytes into the headspace. Higher ethanol concentrations can increase the solubility of pyrazines in the liquid phase, reducing their concentration in the headspace.

-

SPME Fiber Coating: The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. For methoxypyrazines, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly recommended due to its broad-range applicability and high affinity for these compounds.

-

Extraction Temperature and Time: Higher temperatures generally increase the vapor pressure of the analytes, leading to higher concentrations in the headspace. However, excessively high temperatures can lead to the degradation of some compounds. Extraction time needs to be sufficient to allow for equilibrium to be reached between the sample, headspace, and SPME fiber.

-

Salt Addition: The addition of salt (salting out) to the sample can increase the ionic strength of the aqueous solution, which reduces the solubility of organic compounds and promotes their transfer into the headspace.

Quantitative Data Summary

The following table summarizes the reported concentrations of various 2-methoxypyrazines in different alcoholic beverages. It is important to note that the concentration of these compounds can vary significantly depending on the grape variety, viticultural practices, winemaking techniques, and storage conditions.

| Alcoholic Beverage | Pyrazine Compound | Concentration Range (ng/L) | Reference(s) |

| Wine | |||

| Red Wine (general) | 2-isobutyl-3-methoxypyrazine (IBMP) | 5 - 30 | |

| 2-isopropyl-3-methoxypyrazine (IPMP) | < 10 | ||

| 2-sec-butyl-3-methoxypyrazine (SBMP) | < 10 | ||

| Cabernet Sauvignon | 2-isobutyl-3-methoxypyrazine (IBMP) | 12 - 13 | |

| Merlot | 2-isobutyl-3-methoxypyrazine (IBMP) | 4 - 8 | |

| Sauvignon Blanc | 2-isobutyl-3-methoxypyrazine (IBMP) | 26.1 - 27.8 | |

| Beer | Not specified | Not available in cited literature | |

| Spirits | Not specified | Not available in cited literature |

Experimental Protocols

Protocol 1: General Headspace SPME-GC-MS Analysis of 2-Methoxypyrazines in Alcoholic Beverages

This protocol provides a general framework for the analysis of 2-methoxypyrazines. Specific parameters may need to be optimized depending on the specific beverage matrix and available instrumentation.

1. Sample Preparation:

-

For wine and spirits, dilute the sample with deionized water to reduce the ethanol concentration to approximately 5-10% (v/v). This is crucial as high ethanol content can interfere with the extraction process.

-

For beer, degas the sample prior to analysis to remove carbon dioxide, which can affect vial pressure and chromatographic performance. This can be achieved by sonication or vigorous stirring.

-

Pipette a known volume (e.g., 5-10 mL) of the prepared sample into a headspace vial (e.g., 20 mL).

-

Add a saturated solution of sodium chloride (e.g., 1-2 g) to the vial to enhance the release of volatile compounds.

-

If using an internal standard for quantification, add a known amount of a deuterated analogue of the target methoxypyrazine (e.g., d3-IBMP).

-

Immediately seal the vial with a PTFE/silicone septum and a crimp cap.

2. HS-SPME Parameters:

-

SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a commonly used and effective fiber for methoxypyrazine analysis.

-

Equilibration/Incubation: Place the vial in the autosampler tray or a heating block. Incubate the sample at a specific temperature (e.g., 40-60°C) for a set time (e.g., 10-30 minutes) with agitation to allow for equilibration of the volatiles in the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature as the incubation.

3. GC-MS Parameters:

-

Injector: Operate in splitless mode to maximize the transfer of analytes to the column. Set the injector temperature to 250-270°C for efficient thermal desorption of the analytes from the SPME fiber.

-

Column: A polar capillary column, such as a DB-WAX or equivalent, is typically used for the separation of pyrazines. A common column dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Use helium at a constant flow rate of approximately 1.0-1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40-50°C, hold for 2-5 minutes.

-

Ramp: Increase the temperature at a rate of 3-10°C/min to a final temperature of 230-250°C.

-

Final hold: Hold at the final temperature for 5-10 minutes to ensure all compounds have eluted.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Can be run in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. For SIM mode, select characteristic ions for each target methoxypyrazine and its internal standard.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mandatory Visualizations

Caption: Experimental workflow for HS-SPME-GC-MS analysis of 2-methoxypyrazine.

Caption: Factors influencing the headspace concentration of this compound.

References

Synthesis of Labeled 2-Methoxypyrazine Isotopes: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of isotopically labeled 2-methoxypyrazine. This compound and its labeled variants are valuable tools in the fields of flavor chemistry, metabolic studies, and as internal standards for quantitative analysis. The following protocols describe the synthesis of this compound labeled with Carbon-13 ([¹³C]), Deuterium ([D]), and Nitrogen-15 ([¹⁵N]) through nucleophilic aromatic substitution.

Overview

This compound is a volatile aromatic compound found in various foods and beverages, contributing to their characteristic aromas. The synthesis of its isotopically labeled analogues allows for precise tracking and quantification in complex matrices. The primary synthetic route described herein involves the reaction of a corresponding isotopically labeled 2-chloropyrazine (B57796) with a methoxide (B1231860) source or the reaction of 2-chloropyrazine with an isotopically labeled methoxide.

Synthetic Pathways

The synthesis of labeled this compound can be achieved via a nucleophilic aromatic substitution reaction. The general scheme involves the displacement of the chloro group from 2-chloropyrazine with a methoxide anion. Depending on the desired labeling pattern, either the pyrazine (B50134) ring or the methoxy (B1213986) group can be isotopically labeled.

Caption: Synthetic routes for labeled this compound.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Materials and Reagents

-

2-Chloropyrazine (or [¹⁵N₂]-2-chloropyrazine)

-

[¹³C]-Methanol or [D₃]-Methanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous methanol

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel (for column chromatography)

-

Hexane (B92381) and Ethyl Acetate (B1210297) (for chromatography)

Protocol for [¹³C-methoxy]-2-Methoxypyrazine Synthesis

This protocol describes the synthesis of this compound with a Carbon-13 labeled methyl group. The procedure for the synthesis of the deuterated analogue ([D₃-methoxy]-2-methoxypyrazine) is analogous, substituting [¹³C]-Methanol with [D₃]-Methanol.

Step 1: Preparation of Sodium [¹³C]methoxide

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 eq.).

-

Wash the sodium hydride with anhydrous hexane (3 x 5 mL) to remove the mineral oil.

-

Add anhydrous THF to the flask.

-

Slowly add [¹³C]-Methanol (1.0 eq.) dropwise to the stirred suspension of sodium hydride in THF at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

Step 2: Synthesis of [¹³C-methoxy]-2-Methoxypyrazine

-

To the freshly prepared solution of sodium [¹³C]methoxide, add 2-chloropyrazine (1.0 eq.) dissolved in a minimal amount of anhydrous THF.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-